molecular formula C6H12OS B2403610 2-(Oxolan-2-yl)ethanethiol CAS No. 1493381-90-0

2-(Oxolan-2-yl)ethanethiol

Cat. No.: B2403610
CAS No.: 1493381-90-0
M. Wt: 132.22
InChI Key: DPIJDVUDBDTXLO-UHFFFAOYSA-N
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Description

2-(Oxolan-2-yl)ethanethiol is a useful research compound. Its molecular formula is C6H12OS and its molecular weight is 132.22. The purity is usually 95%.
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Scientific Research Applications

Complexation Behavior with Transition Metal Ions

A study conducted by Lacerda et al. (2007) focused on a compound similar to 2-(oxolan-2-yl)ethanethiol, namely 2-[1,4,7,10-tetraazacyclododecan-1-yl]-ethanethiol (L2). The research highlighted its complexation behavior with transition metal ions like Cu2+, Zn2+, and Cd2+. The study used various spectroscopic methods and potentiometry to analyze the stability constants of L2 with these metal ions. The research indicated that L2 showed higher stability constants than other similar compounds but had low selectivity for Cu2+ (S. Lacerda et al., 2007).

Electrochemical Oxidative Adsorption

Hatchett et al. (1997) explored the electrochemical oxidative adsorption of ethanethiolate, a related compound to this compound, on Ag(111). Their study involved in-situ surface-enhanced Raman spectroscopy and other electrochemical techniques, revealing a two-step mechanism for monolayer deposition on the silver surface. This research offers insights into the electrochemical behaviors of thiol-containing compounds on metal surfaces (D. Hatchett et al., 1997).

Decontamination of Water

A study by Willems et al. (1996) demonstrated the use of ethanethiol-cellulose beads for the decontamination of waters containing pesticide residues. These beads were synthesized with a high thiol content and showed significant potential in removing metolachlor, a chloroacetamide herbicide, from aqueous solutions. This research is significant for environmental science, illustrating the practical applications of thiol-based compounds in water purification (H. Willems et al., 1996).

Immunoarray Preparation

Jung et al. (2006) synthesized 2-(biotinamido)ethanethiol, a compound structurally related to this compound, for oriented immobilization of antibodies in immunoarray preparation. The study demonstrated the utility of this thiol compound in enhancing antigen-antibody interactions on immunoarrays, marking a significant contribution to biochemical analysis and medical diagnostics (Se-Hui Jung et al., 2006).

Properties

IUPAC Name

2-(oxolan-2-yl)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c8-5-3-6-2-1-4-7-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIJDVUDBDTXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.